molecular formula C9H13Cl2N3 B2626856 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1803604-66-1

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B2626856
M. Wt: 234.12
InChI Key: BJIAZRQKTYWTIT-UHFFFAOYSA-N
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Description

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1803604-66-1 . It has a molecular weight of 234.13 . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, organic synthesis, and pharmacological studies.


Synthesis Analysis

The synthesis of indazoles, the class of compounds to which 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius . The shipping temperature is normal .

Scientific Research Applications

Chemical Synthesis and Characterization The compound "2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride" is associated with the broader chemical family of indazoles, which are known for their diverse applications in chemical synthesis and pharmacological research. Indazoles are synthesized through various methods, including the metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, showcasing the versatility and reactivity of the indazole ring system in synthesizing heterocyclic compounds (Counceller et al., 2012). Additionally, indazoles are utilized in novel synthetic pathways for creating complex molecules, such as in the consecutive three-component synthesis of oxazoles via an amidation-coupling-cycloisomerization sequence, illustrating the role of indazole derivatives in facilitating multi-step organic syntheses (Merkul & Müller, 2006).

Molecular Probes and Luminescence Indazole derivatives serve as foundational structures for developing molecular probes, as demonstrated by the synthesis of novel molecular emissive probes based on Schiff-base reactions. These probes exhibit unique luminescent properties and potential applications in sensing, bioimaging, and material sciences, highlighting the functional versatility of indazole derivatives in research and development (Núñez et al., 2012).

Heterocyclic Chemistry and Drug Discovery The indazole moiety is integral to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For instance, the creation of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions shows the potential of indazole derivatives in generating biologically relevant structures, which could lead to the development of novel therapeutic agents (Li et al., 2013).

Radiation-Induced Modifications In materials science, the functional modification of polymers through radiation-induced processes involving indazole derivatives illustrates the compound's utility in enhancing material properties. The modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including indazole-based compounds, demonstrates applications in creating materials with improved thermal stability and potential antibacterial activities, relevant for medical and engineering applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1H-indazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIAZRQKTYWTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)C=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride

CAS RN

1803604-66-1
Record name 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
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